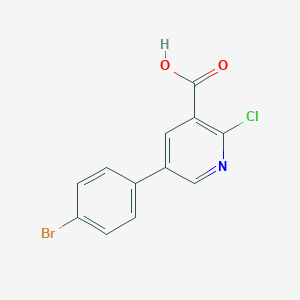![molecular formula C16H10F6 B6315966 1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] CAS No. 875740-59-3](/img/structure/B6315966.png)
1,1'-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene]: is an organic compound with the molecular formula C16H10F6 . This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which are connected by an ethenediyl bridge. The trifluoromethyl groups contribute to the compound’s unique chemical properties, including its high electronegativity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include benzene derivatives with trifluoromethyl groups.
Formation of the Ethenediyl Bridge: The ethenediyl bridge is introduced through a coupling reaction, often using reagents such as palladium catalysts and appropriate ligands.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, leading to various biological effects. The ethenediyl bridge provides structural rigidity, influencing the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
1,1’-(1,2-Ethenediyl)bis[2-(2,2,2-trifluoroethyl)benzene]: Similar structure but with trifluoroethyl groups instead of trifluoromethyl groups.
1,1’-(1,2-Ethenediyl)bis[4-(trifluoromethyl)benzene]: Similar structure but with trifluoromethyl groups at different positions on the benzene ring.
Uniqueness
1,1’-(1,2-Ethenediyl)bis[2-(trifluoromethyl)benzene] is unique due to the specific positioning of the trifluoromethyl groups and the ethenediyl bridge, which confer distinct chemical and physical properties. These features make it valuable for various applications in research and industry.
属性
IUPAC Name |
1-(trifluoromethyl)-2-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6/c17-15(18,19)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(20,21)22/h1-10H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAUNCUFOGKDN-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
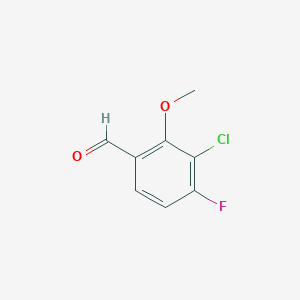
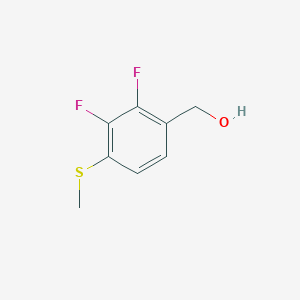
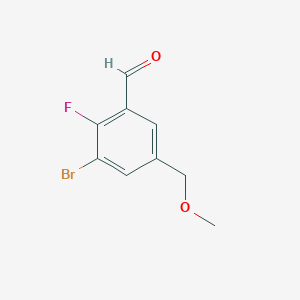
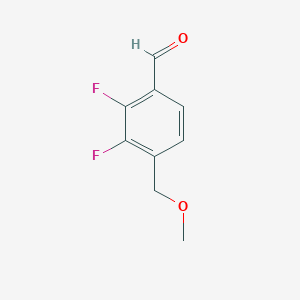

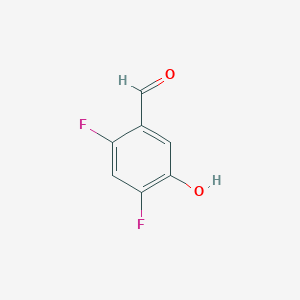
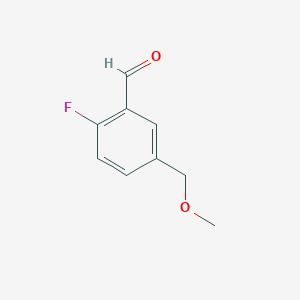
![3-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B6315940.png)


![2-[2-Bromo-5-(phenylmethoxy)phenyl]-1,3-dioxolane](/img/structure/B6315954.png)
![tert-Butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315956.png)
![(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B6315960.png)
